5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
Description
The compound 5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a triazolopurine derivative characterized by a fused heterocyclic core. Its structure includes:
- A 1,2,4-triazolo[3,4-h]purine backbone, which combines triazole and purine moieties.
- Methyl substitution at position 3.
- Phenyl and 3-phenylpropyl groups at positions 3 and 9, respectively.
- Two ketone groups at positions 6 and 6.
Properties
IUPAC Name |
1-methyl-8-phenyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-26-20-17(19(29)23-22(26)30)27(14-8-11-15-9-4-2-5-10-15)21-25-24-18(28(20)21)16-12-6-3-7-13-16/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEVJDAHCHMNSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=CC=C4)CCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dimethyl sulfoxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets and pathways. This compound can bind to enzyme active sites, inhibiting their activity and leading to therapeutic effects. The triazolopyrimidine core allows for hydrogen bonding and dipole interactions with biological receptors, enhancing its efficacy .
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolopurine Derivatives
Key Observations:
- Electron-Donating/Withdrawing Groups: The 4-chlorophenyl group in introduces electron-withdrawing effects, which could influence binding to targets like adenosine receptors .
- Core Variations : The triazolo[3,4-i]purin-5-one core () differs in ring fusion position and ketone placement, altering electronic properties and binding modes .
Physicochemical and Pharmacological Properties
- Lipophilicity : The target compound’s 3-phenylpropyl chain likely increases logP compared to ’s propyl group, impacting bioavailability .
- Bioactivity : Chlorophenyl-substituted analogues () show enhanced binding to hydrophobic enzyme pockets, suggesting the target compound’s phenyl groups may similarly improve affinity .
- Stability : Methyl groups (e.g., 5-methyl in target compound) typically enhance metabolic stability by blocking oxidation sites .
Biological Activity
5-Methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
This molecular configuration suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- A study demonstrated that triazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The compound showed selective cytotoxicity against various cancer cell lines.
- For instance, it was noted that compounds with similar structures inhibited cell proliferation in melanoma cells significantly more than in normal cells .
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Studies
Several studies have investigated the biological activities of triazole derivatives similar to the compound in focus:
| Study | Findings |
|---|---|
| Kumar et al. (2009) | Identified anticancer properties through apoptosis induction in various cancer cell lines. |
| Omar et al. (1996) | Demonstrated anti-inflammatory effects alongside antibacterial activity. |
| Tan et al. (2006) | Reported antihepatitis effects in vitro. |
| Zhang et al. (2014) | Found antitumor activity through cell cycle arrest mechanisms. |
These studies highlight the diverse pharmacological profiles associated with triazole derivatives.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Cell Cycle Arrest :
-
Apoptosis Induction :
- Activation of apoptotic pathways leading to programmed cell death has been observed in treated cancer cells.
- Interaction with Biological Targets :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
